molecular formula C12H10Cl2N4O2 B3042293 Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate CAS No. 55635-98-8

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

Cat. No.: B3042293
CAS No.: 55635-98-8
M. Wt: 313.14 g/mol
InChI Key: CJMBMQDRRCGPOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid, followed by esterification to form the ethyl ester. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The use of microwave irradiation can enhance the reaction rate and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, disrupting their normal function. This can lead to antimicrobial effects by inhibiting the growth of bacteria . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in different fields.

Properties

IUPAC Name

ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-2-20-9(19)7-3-5-8(6-4-7)15-12-17-10(13)16-11(14)18-12/h3-6H,2H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMBMQDRRCGPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
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Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

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